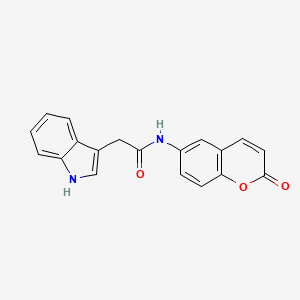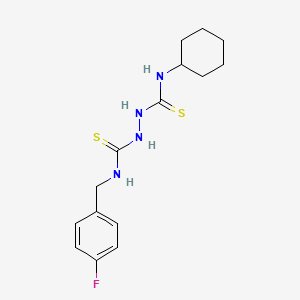![molecular formula C17H11BrF3NO B4749804 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4749804.png)
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
描述
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone, also known as BIBX 1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various cancers, including lung, breast, and colorectal cancer. Therefore, BIBX 1382 has been studied extensively for its potential as an anticancer agent.
作用机制
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 exerts its anticancer effects by selectively inhibiting the activity of the EGFR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. By blocking these pathways, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 induces cell cycle arrest and apoptosis in cancer cells. Additionally, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to have several biochemical and physiological effects. In addition to inhibiting EGFR activity, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to reduce the expression of various proteins involved in cell proliferation, survival, and migration. 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. Furthermore, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various cellular processes. Additionally, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been optimized for purity and yield, making it suitable for use in in vitro and in vivo experiments. However, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has some limitations. It is a small molecule that may have limited bioavailability and may not penetrate cell membranes effectively. Furthermore, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382. One area of research is the development of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer effects of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382. Additionally, the potential use of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 in combination therapy with other anticancer agents should be explored further. Finally, the potential use of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 in the treatment of other diseases, such as psoriasis and Alzheimer's disease, should be investigated.
科学研究应用
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancer cells. 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has also been shown to enhance the cytotoxic effects of chemotherapy drugs, making it a promising candidate for combination therapy. Additionally, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone 1382 has been studied for its potential use in the treatment of other diseases, such as psoriasis and Alzheimer's disease.
属性
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3NO/c18-12-7-5-11(6-8-12)9-22-10-14(16(23)17(19,20)21)13-3-1-2-4-15(13)22/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKOYQMHIBMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclopentyl-3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4749757.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4749763.png)

![4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B4749772.png)
![6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4749774.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![ethyl 6-butylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4749792.png)
![4-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4749798.png)
![4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4749808.png)
![1-(4-methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4749812.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)